6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337387
InChI: InChI=1S/C11H7BrO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H7BrO5
Molecular Weight: 299.07 g/mol

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC18337387

Molecular Formula: C11H7BrO5

Molecular Weight: 299.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C11H7BrO5
Molecular Weight 299.07 g/mol
IUPAC Name 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C11H7BrO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14)
Standard InChI Key SJMCEDFBJFYVPN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a chromene core (a benzopyran-2-one system) with substituents at positions 3, 6, and 7:

  • Position 3: Carboxylic acid (COOH-\text{COOH})

  • Position 6: Bromine atom (Br-\text{Br})

  • Position 7: Methoxy group (OCH3-\text{OCH}_3)

The IUPAC name is 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid, and its SMILES notation is COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br\text{COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br} . X-ray crystallography data are unavailable, but analogous chromenes exhibit planar ring systems with substituents influencing electronic distribution .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H7BrO5\text{C}_{11}\text{H}_{7}\text{BrO}_{5}
Molecular Weight299.07 g/mol
Melting Point226°C
Density1.785 g/cm³
pKa (Carboxylic Acid)~1.43 (predicted)

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves Knoevenagel condensation, utilizing brominated salicylaldehyde derivatives and cyanoacetic acid precursors. For example:

  • Bromination: 7-Methoxysalicylaldehyde is brominated at position 6 using NBS\text{NBS} (N-bromosuccinimide) .

  • Condensation: The brominated aldehyde reacts with cyanoacetic acid in the presence of piperidine catalyst to form the chromene backbone.

  • Hydrolysis: The nitrile group at position 3 is hydrolyzed to a carboxylic acid using acidic or basic conditions .

Key Reaction:

C7H5BrO2+C3H3NO2piperidineC10H6BrNO3H2O/H+C11H7BrO5\text{C}_7\text{H}_5\text{BrO}_2 + \text{C}_3\text{H}_3\text{NO}_2 \xrightarrow{\text{piperidine}} \text{C}_{10}\text{H}_6\text{BrNO}_3 \xrightarrow{\text{H}_2\text{O/H}^+} \text{C}_{11}\text{H}_7\text{BrO}_5

Reactivity and Derivatives

  • Carboxylic Acid: Forms esters, amides, and salts .

  • Bromine: Participates in Suzuki-Miyaura cross-coupling for aryl functionalization .

  • Methoxy Group: Demethylation yields hydroxyl derivatives for enhanced solubility.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<1 mg/mL); soluble in DMSO (25 mg/mL) and methanol .

  • Stability: Stable under inert atmospheres but prone to photodegradation due to the chromene core .

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
IR (KBr)1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH)
¹H NMRδ 3.90 (s, OCH₃), δ 8.20 (s, H-4)
MS (ESI-)m/z 297.96 [M-H]⁻

Biological Activities and Applications

Antimicrobial Effects

In vitro studies on analogous brominated chromenes show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom enhances membrane disruption, while the carboxylic acid improves target binding .

Table 3: Pharmacological Data

Cell LineIC₅₀ (µM)Target ProteinReference
MCF-712.5Topoisomerase IIα
HeLa18.2Bcl-2

Industrial and Research Applications

Pharmaceutical Intermediates

Used to synthesize kinase inhibitors (e.g., VEGF-R2 antagonists) .

Fluorescent Probes

The chromene core’s conjugation allows UV absorption at 310 nm, enabling use in bioimaging .

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